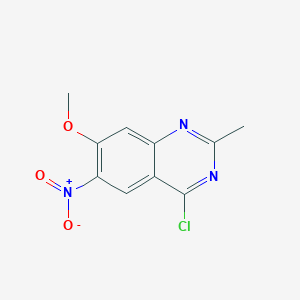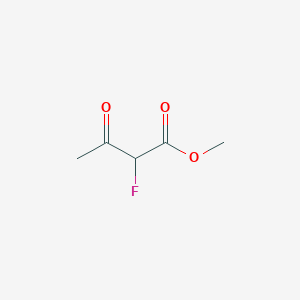
Butanoic acid, 2-fluoro-3-oxo-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-fluoro-3-oxo-, methyl ester (9CI) is an organic compound with the molecular formula C(_5)H(_7)FO(_3) It is a derivative of butanoic acid where a fluorine atom and a keto group are introduced at the second and third positions, respectively, and the carboxylic acid group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of butanoic acid, 2-fluoro-3-oxo-, methyl ester typically begins with commercially available starting materials such as ethyl acetoacetate and fluorinating agents.
Fluorination: The introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 2-fluoro-3-oxo-, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Butanoic acid, 2-fluoro-3-oxo-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or further oxidized products.
Reduction: Reduction of the keto group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), or hydrogen peroxide (H(_2)O(_2)).
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophiles like ammonia (NH(_3)), primary amines (R-NH(_2)), or thiols (R-SH).
Major Products
Oxidation: Butanoic acid derivatives.
Reduction: 2-fluoro-3-hydroxybutanoic acid methyl ester.
Substitution: 2-substituted-3-oxo-butanoic acid methyl esters.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, butanoic acid, 2-fluoro-3-oxo-, methyl ester serves as a versatile intermediate for the preparation of various fluorinated compounds
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on metabolic pathways and enzyme interactions. Fluorinated analogs often exhibit altered biological activity, making them valuable tools in biochemical studies.
Medicine
Pharmaceutical research utilizes butanoic acid, 2-fluoro-3-oxo-, methyl ester in the development of new drugs. Fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of drug molecules, potentially leading to improved efficacy and reduced side effects.
Industry
In the materials science industry, fluorinated compounds like butanoic acid, 2-fluoro-3-oxo-, methyl ester are used in the production of specialty polymers and coatings. Their unique properties, such as increased thermal stability and chemical resistance, make them suitable for high-performance applications.
Mécanisme D'action
The mechanism by which butanoic acid, 2-fluoro-3-oxo-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions, releasing the active acid form.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 2-oxo-, methyl ester: Lacks the fluorine atom, resulting in different chemical and biological properties.
Butanoic acid, 2-fluoro-, methyl ester: Lacks the keto group, affecting its reactivity and applications.
Butanoic acid, 3-oxo-, methyl ester: The position of the keto group is different, leading to variations in chemical behavior.
Uniqueness
Butanoic acid, 2-fluoro-3-oxo-, methyl ester is unique due to the presence of both a fluorine atom and a keto group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C5H7FO3 |
|---|---|
Poids moléculaire |
134.11 g/mol |
Nom IUPAC |
methyl 2-fluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H7FO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 |
Clé InChI |
FXZAMEPLYGXHJI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)
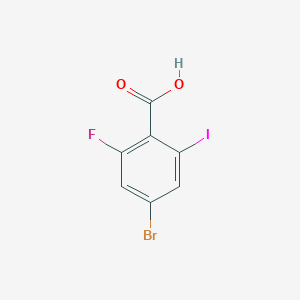
![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
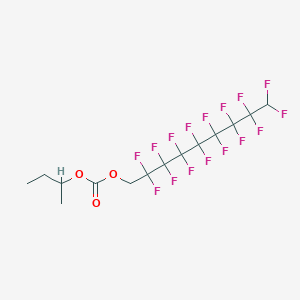
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)



![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)
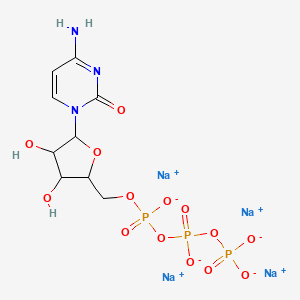
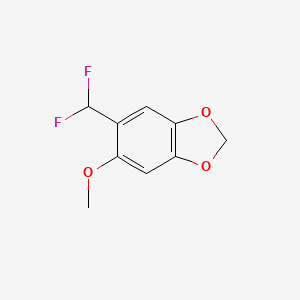
![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)
